molecular formula C27H31N7O3 B12447331 ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate

ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate

Cat. No.: B12447331
M. Wt: 501.6 g/mol
InChI Key: KEJRQZCWGGOEMW-UHFFFAOYSA-N
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Description

Ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a tetrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile.

    Coupling Reactions: The pyrazole and tetrazole intermediates are then coupled with a cyclohexylamine derivative.

    Esterification: The final step involves esterification with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions vary, but may include the use of halogenating agents or strong acids/bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions or as a probe for biological pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: Shares the pyrazole ring structure.

    Cyclohexylamine: Shares the cyclohexylamine moiety.

    Tetrazole Derivatives: Compounds with similar tetrazole rings.

Uniqueness

Ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H31N7O3

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-[5-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclohexyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C27H31N7O3/c1-4-37-25(36)20-13-15-21(16-14-20)33-26(29-30-31-33)27(17-9-6-10-18-27)28-23-19(2)32(3)34(24(23)35)22-11-7-5-8-12-22/h5,7-8,11-16,28H,4,6,9-10,17-18H2,1-3H3

InChI Key

KEJRQZCWGGOEMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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